

Picamilon versus Phenibut: A Comparative Analysis of Anxiolytic Mechanisms and Effects

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Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **Picamilon** and Phenibut, two compounds developed for their anxiolytic properties. While both interact with the GABAergic system, their pharmacological profiles, mechanisms of action, and supporting data differ significantly. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.

Overview and Mechanism of Action

Picamilon is a synthetic compound created by combining niacin (vitamin B3) with gamma-aminobutyric acid (GABA).[1] Developed in the Soviet Union in 1969, its primary design feature is the ability to cross the blood-brain barrier (BBB), a feat that GABA alone cannot readily accomplish.[2][3] Once in the central nervous system, **Picamilon** is hydrolyzed into its constituent molecules, GABA and niacin.[2][4] The released GABA is theorized to activate GABA receptors, producing an inhibitory, anxiolytic effect, while niacin acts as a vasodilator, increasing cerebral blood flow.[2][3][4] However, a 2023 study screening **Picamilon** against 50 biological targets found the parent compound itself to be inactive, including at GABA receptors, supporting the hypothesis that its activity is solely dependent on its function as a prodrug.[2]

Phenibut, chemically known as β-phenyl-γ-aminobutyric acid, is a direct analogue of the inhibitory neurotransmitter GABA.[5] The addition of a phenyl ring to the GABA structure allows it to effectively cross the BBB.[5] Unlike **Picamilon**, Phenibut is directly active at receptor sites. Its primary mechanism of action is as a full agonist of the GABA-B receptor.[5] Additionally,



Phenibut binds to and blocks the $\alpha 2-\delta$ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoid drugs like gabapentin and pregabalin.[6] [7] This dual mechanism contributes to its anxiolytic, nootropic, and mood-elevating effects.[6]

Data Presentation: Pharmacological and Pharmacokinetic Properties

The following tables summarize the key pharmacological and pharmacokinetic parameters of **Picamilon** and Phenibut based on available literature. A significant gap exists in publicly accessible, English-language literature regarding quantitative data from direct comparative anxiolytic behavioral studies (e.g., Elevated Plus Maze, Light-Dark Box).

Table 1: General Pharmacological and Pharmacokinetic Comparison

Parameter	Picamilon	Phenibut
Drug Class	GABA Prodrug, Nootropic	GABA Analogue, GABA-B Agonist, Gabapentinoid
Primary Mechanism	Hydrolyzes to GABA and Niacin post-BBB crossing.[2]	Direct agonist at GABA-B receptors; antagonist at α2-δ subunit of VDCCs.[5][6]
Bioavailability	50-88% (Oral)	≥63% (Oral, 250 mg)
Elimination Half-life	1–2 hours[2]	5.3 hours (250 mg)
Metabolism	Hydrolyzed into GABA and nicotinic acid.[2]	Minimal liver metabolism; primarily excreted unchanged.
Primary Effects	Anxiolytic, Nootropic, Vasodilatory.[4]	Anxiolytic, Sedative, Nootropic, Mood-Elevating.[5][6]
Legal Status (US)	Unapproved drug; unlawful for use in dietary supplements.[2]	Unapproved drug; unlawful for use in dietary supplements.

Table 2: Receptor and Channel Binding Affinities



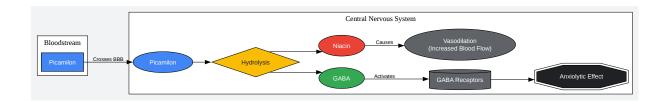
Quantitative binding affinity data for **Picamilon** is not applicable as it is considered a prodrug with no direct activity at the receptors listed.[2] Data for Phenibut is primarily for its active Renantiomer.

Compound / Enantiomer	Target	Affinity Constant (Ki) in Rat Brain
R-Phenibut	α2-δ subunit of VDCC	23 μM[6][7]
S-Phenibut	α2-δ subunit of VDCC	39 μM[6][7]
R-Phenibut	GABA-B Receptor	92 μΜ
(±)-Baclofen	α2-δ subunit of VDCC	156 μM[6][7]
(±)-Baclofen	GABA-B Receptor	6 μΜ
Gabapentin	α2-δ subunit of VDCC	0.05 μM (50 nM)[6][7]

Note: A lower Ki value indicates a higher binding affinity.

Signaling and Mechanistic Pathways

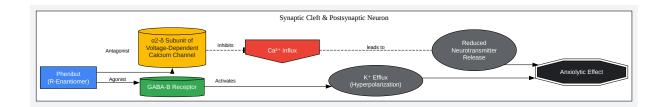
The distinct mechanisms of **Picamilon** and Phenibut are visualized below.



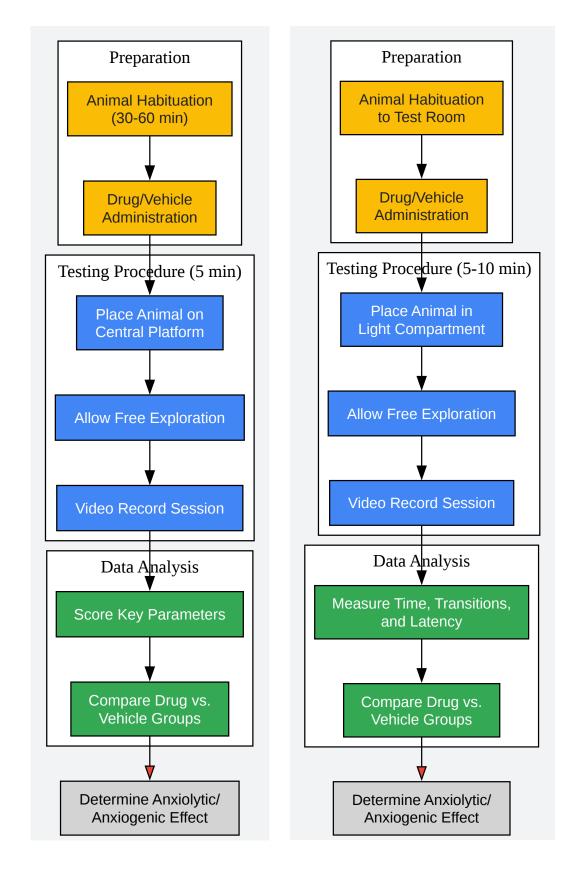
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Caption: Picamilon's prodrug mechanism of action.









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